1-{[1-(4-ethylphenyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidin-4-amine
Description
The compound "1-{[1-(4-ethylphenyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidin-4-amine" (hereafter referred to as Compound A) features a 1,2,3-triazole core linked to a 4-ethylphenyl group at the 1-position. A carbonyl group bridges the triazole to a piperidine ring substituted with an amine at the 4-position. This structure is characteristic of bioactive molecules targeting enzymes or receptors, where the triazole moiety often enhances binding through hydrogen bonding or π-π interactions. The ethyl group on the phenyl ring may influence lipophilicity and metabolic stability, while the piperidin-4-amine moiety could contribute to solubility and pharmacokinetic properties .
Properties
IUPAC Name |
(4-aminopiperidin-1-yl)-[1-(4-ethylphenyl)triazol-4-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O/c1-2-12-3-5-14(6-4-12)21-11-15(18-19-21)16(22)20-9-7-13(17)8-10-20/h3-6,11,13H,2,7-10,17H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVKXENJXBISZJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C=C(N=N2)C(=O)N3CCC(CC3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[1-(4-ethylphenyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidin-4-amine typically involves multiple steps:
Formation of the Triazole Ring: This can be achieved through a click chemistry approach, where an azide reacts with an alkyne in the presence of a copper catalyst to form the 1,2,3-triazole ring.
Attachment of the Ethylphenyl Group: The ethylphenyl group can be introduced via a Friedel-Crafts alkylation reaction.
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor.
Coupling Reactions: The final step involves coupling the triazole and piperidine rings through a carbonyl linkage, often using reagents like carbodiimides or coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-{[1-(4-ethylphenyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the triazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted triazoles or piperidines.
Scientific Research Applications
1-{[1-(4-ethylphenyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidin-4-amine has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential therapeutic effects.
Pharmaceuticals: The compound may exhibit biological activity, making it a candidate for drug development.
Materials Science: It can be used in the synthesis of novel materials with unique properties.
Biological Research: The compound can be used as a probe to study biological processes and molecular interactions.
Mechanism of Action
The mechanism of action of 1-{[1-(4-ethylphenyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidin-4-amine involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, modulating their activity. The piperidine ring can enhance the compound’s binding affinity and specificity. The ethylphenyl group can influence the compound’s pharmacokinetic properties, such as solubility and membrane permeability.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Key Observations:
Substituent Effects: Electron-Donating vs. Electron-Withdrawing Groups: The ethyl group in Compound A (electron-donating) contrasts with the chloro substituents in analogues (e.g., ), which are electron-withdrawing. This difference may influence binding to hydrophobic pockets or polar enzyme active sites.
Core Heterocycle Variations :
- Triazole vs. Pyrazole/Pyrimidine : The 1,2,3-triazole in Compound A offers distinct hydrogen-bonding capabilities compared to pyrazole or pyrazolo-pyrimidine cores in analogues (e.g., ). Triazoles are often preferred in drug design for metabolic stability and synthetic accessibility.
Pharmacokinetic Properties :
- The piperidin-4-amine moiety in Compound A and its analogues (e.g., ) may enhance solubility due to the amine’s basicity. However, the absence of a carbonyl linker in some compounds (e.g., ) could reduce conformational rigidity, affecting target selectivity.
Biological Activity
1-{[1-(4-ethylphenyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidin-4-amine is a complex organic compound featuring a triazole ring and a piperidine moiety. Its structural characteristics suggest potential biological activities, particularly in pharmacology. This article reviews the compound's synthesis, biological activity, mechanisms of action, and relevant case studies.
Structural Characteristics
The compound consists of:
- Triazole Ring : Known for its diverse biological properties, including antifungal and antibacterial activities.
- Piperidine Moiety : Enhances binding affinity to biological targets.
- 4-Ethylphenyl Group : Influences pharmacokinetic properties like solubility and membrane permeability.
Synthesis
The synthesis typically employs "Click" chemistry techniques, specifically a 1,3-dipolar cycloaddition reaction. The following steps outline the general synthetic route:
- Formation of Triazole Ring :
- React an azide with an alkyne in the presence of a copper(I) catalyst.
- Introduction of Piperidine :
- Use nucleophilic substitution to attach the piperidine moiety to the triazole.
- Acylation :
- Introduce the carbonyl group through acylation methods to enhance reactivity and biological potential.
Antimicrobial Properties
Compounds containing triazole rings are well-documented for their antimicrobial properties. They inhibit cytochrome P450 enzymes crucial for various metabolic processes in pathogens. Preliminary studies indicate that this compound may exhibit moderate inhibitory effects against carbonic anhydrase II, suggesting potential applications in conditions related to enzyme dysregulation .
The compound's mechanism involves:
- Enzyme Interaction : The triazole ring modulates the activity of specific enzymes or receptors.
- Binding Affinity : The piperidine enhances binding specificity and affinity.
- Pharmacokinetics : The ethylphenyl group affects solubility and permeability across membranes .
In Vitro Studies
Research has shown that derivatives of triazoles can selectively inhibit cancer cell growth. For instance, a related study demonstrated that certain triazole compounds exhibited cytotoxic activity at nanomolar concentrations against human leukemic T-cells . This suggests that this compound may have similar therapeutic potential.
Structure-Activity Relationship (SAR)
A library of new triazoles was tested for their ability to inhibit Hsp90 C-terminal activity. Several compounds demonstrated significant growth inhibition in various cancer cell lines. This highlights the importance of structural modifications in enhancing biological activity .
Data Table
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 417.5 g/mol |
| Potential Targets | Carbonic Anhydrase II |
| Synthetic Method | Click Chemistry |
| Biological Activity | Antimicrobial, Anticancer |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
